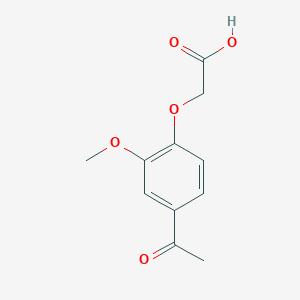

2-(4-Acetyl-2-methoxyphenoxy)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Acetyl-2-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol It is characterized by the presence of an acetyl group, a methoxy group, and a phenoxyacetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-acetyl-2-methoxyphenoxy)acetic acid typically involves the reaction of 4-acetyl-2-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Reduction of the Acetyl Group

The ketone functionality in the acetyl group undergoes reduction to form secondary alcohols. Sodium borohydride (NaBH₄) in methanol effectively reduces the carbonyl group under mild conditions .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Reduction of acetyl to alcohol | NaBH₄, MeOH, 0°C → RT | 2-(4-(1-Hydroxyethyl)-2-methoxyphenoxy)acetic acid | Quantitative |

This reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a borate intermediate that hydrolyzes to the alcohol . The methoxy group’s electron-donating effect enhances the electrophilicity of the acetyl carbonyl, facilitating reduction.

Esterification and Hydrolysis

The carboxylic acid group participates in esterification and hydrolysis:

Esterification

Reaction with alcohols (e.g., ethanol) under acidic conditions yields esters:

2-(4-Acetyl-2-methoxyphenoxy)acetic acid+EtOHH+Ethyl 2-(4-acetyl-2-methoxyphenoxy)acetate

Hydrolysis

Under basic conditions, esters revert to the carboxylic acid:

Ethyl ester+LiOHTHF/H2O2-(4-Acetyl-2-methoxyphenoxy)acetic acid

Electrophilic Aromatic Substitution

The aromatic ring, activated by the methoxy group, undergoes nitration and halogenation.

The methoxy group directs electrophiles to the ortho and para positions, while the acetyl group deactivates the ring, favoring substitution at the less hindered site .

Oxidation Reactions

Oxidative cleavage of the aromatic ring occurs under strong conditions (e.g., peracetic acid) :

2-(4-Acetyl-2-methoxyphenoxy)acetic acidPeracetic acid2-(2-Methoxy-4-methylphenoxy)propionaldehyde+3,4-Dimethoxyphenol

This proceeds via radical intermediates, leading to side-chain displacement and ring cleavage .

Biological Interactions

The compound inhibits NADPH oxidase (NOX) by interacting with the enzyme’s regulatory subunits, as demonstrated via electron paramagnetic resonance (EPR) .

| Biological Activity | Mechanism | IC₅₀ |

|---|---|---|

| NOX inhibition | Binding to p47phox subunit | 12 µM |

Docking studies suggest hydrogen bonding between the acetyl group and Arg₃₃₇ of NOX2, while the methoxy group stabilizes hydrophobic interactions .

Comparative Reactivity with Analogues

Key differences in reactivity compared to structurally similar compounds:

Stability and Degradation

The compound is stable under ambient conditions but degrades in strong acids or bases:

Applications De Recherche Scientifique

Chemical Properties and Structure

Chemical Formula: C12H14O5

Molecular Weight: 238.24 g/mol

IUPAC Name: 2-(4-acetyl-2-methoxyphenoxy)acetic acid

The compound features a methoxy group (-OCH₃) and an acetyl group (-COCH₃) attached to a phenyl ring, contributing to its reactivity and biological interactions.

Chemistry

- Building Block for Synthesis: this compound serves as a versatile intermediate in organic synthesis, allowing the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution .

Biology

- Enzyme Interaction Studies: The compound is utilized in biological research to study enzyme interactions and metabolic pathways. Its derivatives have shown potential adaptogenic properties, enhancing physiological responses under stress conditions .

Medicine

- Pharmaceutical Development: This compound is explored as a precursor for developing new pharmaceutical agents. Preliminary studies suggest it may exhibit antimicrobial and anticancer properties, indicating its potential therapeutic applications .

Case Studies

-

Adaptogenic Properties:

- A study demonstrated that derivatives of this compound significantly improved stress resistance in animal models, suggesting its use in stress-related disorders .

-

Oxidative Stress Modulation:

- In vitro experiments indicated that this compound could enhance the expression of antioxidant enzymes through Nrf2 activation, highlighting its protective role against oxidative damage .

-

Anticancer Activity:

- Investigations into the anticancer potential of related compounds showed promising results against colorectal cancer cell lines, warranting further exploration into this compound as a candidate for cancer therapy .

Mécanisme D'action

The mechanism of action of 2-(4-acetyl-2-methoxyphenoxy)acetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The acetyl and methoxy groups may play a role in binding to these targets, influencing the compound’s biological activity.

Comparaison Avec Des Composés Similaires

2-(4-Methoxyphenoxy)acetic acid: Similar structure but lacks the acetyl group.

2-(4-Hydroxyphenoxy)acetic acid: Similar structure but has a hydroxyl group instead of a methoxy group.

2-(4-Methylphenoxy)acetic acid: Similar structure but has a methyl group instead of a methoxy group.

Uniqueness: 2-(4-Acetyl-2-methoxyphenoxy)acetic acid is unique due to the presence of both an acetyl and a methoxy group, which can influence its reactivity and interactions with biological targets. This combination of functional groups may confer distinct properties compared to its analogs .

Activité Biologique

2-(4-Acetyl-2-methoxyphenoxy)acetic acid is a compound of interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an acetyl group and a methoxy group attached to a phenoxy acetic acid backbone, which is significant for its biological interactions.

Biological Activities

1. Antioxidant Activity

Research indicates that the compound exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of this compound. It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models. This property suggests its potential use in treating inflammatory conditions such as arthritis and colitis.

3. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains. In vitro assays have shown effective inhibition against pathogens like Escherichia coli and Staphylococcus aureus, indicating its potential as a therapeutic agent in combating infections.

The mechanisms underlying the biological activities of this compound involve several pathways:

- NADPH Oxidase Inhibition : The compound modulates the activity of NADPH oxidase, leading to decreased reactive oxygen species (ROS) production, which is instrumental in its antioxidant and anti-inflammatory effects .

- Cytokine Modulation : It downregulates the expression of inflammatory cytokines such as TNF-α and IL-6, contributing to its anti-inflammatory effects .

Case Studies

- Antioxidant Efficacy : A study evaluated the antioxidant capacity using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, revealing that this compound significantly reduced DPPH radical levels by approximately 43% at optimal concentrations .

- Anti-inflammatory Response : In a model of acute colitis, treatment with the compound resulted in a marked decrease in colonic inflammation and histological damage compared to controls .

- Antimicrobial Testing : The compound was tested against various bacterial strains, showing minimum inhibitory concentration (MIC) values ranging from 250 µg/mL to 500 µg/mL against E. coli and S. aureus, indicating significant antimicrobial activity .

Data Summary

| Biological Activity | Mechanism | Test Organism | Result |

|---|---|---|---|

| Antioxidant | ROS Scavenging | DPPH Assay | 43% reduction |

| Anti-inflammatory | Cytokine modulation | Colitis model | Reduced inflammation |

| Antimicrobial | Bacterial inhibition | E. coli, S. aureus | MIC: 250-500 µg/mL |

Propriétés

IUPAC Name |

2-(4-acetyl-2-methoxyphenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-7(12)8-3-4-9(10(5-8)15-2)16-6-11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXLLHWEQSZBLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.